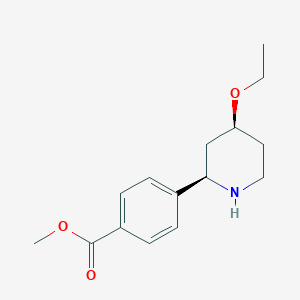

Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate

Description

Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate is a chiral piperidine derivative featuring a benzoate ester group at the 4-position of the piperidine ring and an ethoxy substituent at the 4-position. Its molecular formula is C₁₅H₂₁NO₃, with a molecular weight of 263.33 g/mol . The compound is synthesized via reductive amination or catalytic hydrogenation, as demonstrated in protocols involving NaBH(OAc)₃-mediated coupling of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate with methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate intermediates . It is commercially available (e.g., from CymitQuimica) at premium prices (e.g., €1,819.00 per gram), reflecting its specialized applications in medicinal chemistry and drug discovery . Safety data indicate hazards including skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

methyl 4-[(2R,4S)-4-ethoxypiperidin-2-yl]benzoate |

InChI |

InChI=1S/C15H21NO3/c1-3-19-13-8-9-16-14(10-13)11-4-6-12(7-5-11)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3/t13-,14+/m0/s1 |

InChI Key |

DZNZBIFPILZUCT-UONOGXRCSA-N |

Isomeric SMILES |

CCO[C@H]1CCN[C@H](C1)C2=CC=C(C=C2)C(=O)OC |

Canonical SMILES |

CCOC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate typically involves the reaction of 4-ethoxypiperidine with methyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate

This stereoisomer shares the same molecular formula but differs in the configuration of the piperidine ring (2S,4S vs. 2R,4S). It is synthesized via catalytic hydrogenation of (2S,4S)-benzyl 4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate over Pd/C, yielding 91% product (MS: m/z 264.3 [M+H]⁺) .

Piperidine-Based Benzoate Derivatives

Phenoxyethyl-Substituted Piperidines (Preparations 14–16, )

| Compound | Structure Modifications | Molecular Weight | MS Data (m/z [M+H]⁺) |

|---|---|---|---|

| Preparation 14 | Phenoxyethyl group at piperidine-2-carbonyl | 397.46 | 397 |

| Preparation 15 | Propyl side chain at piperidine-2-carbonyl | 425.49 | 425 |

| Preparation 16 | Cyclopropyl group at piperidine-2-carbonyl | 423.47 | 423 |

These derivatives replace the ethoxy group with phenoxyethyl or alkyl chains, enhancing lipophilicity (e.g., LogP increases with phenoxyethyl substitution). Such modifications are common in kinase inhibitors or GPCR-targeted therapies.

LNP023 (4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid)

LNP023, a hydrolyzed metabolite of methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate, incorporates an indole-methyl group at the piperidine nitrogen. It exhibits a higher molecular weight (537.4 g/mol, MS: m/z 537.4 [M+1]⁺) and is a potent factor B inhibitor for complement-mediated diseases . The carboxylic acid group enhances solubility (water > methanol) compared to the methyl ester .

Piperidinyl Benzoate Hydrochlorides ()

| Compound | Similarity Score | Key Structural Features |

|---|---|---|

| Methyl 4-(piperidin-4-yl)benzoate HCl | 1.00 | Piperidin-4-yl substitution |

| 4-(Piperidin-4-yl)benzoic acid HCl | 0.90 | Free carboxylic acid |

| (S)-Methyl 4-(piperidin-2-yl)benzoate HCl | 0.85 | Piperidin-2-yl substitution, S-configuration |

These analogs highlight the role of piperidine substitution patterns: 4-substituted derivatives are more common in CNS drugs, while 2-substituted variants (e.g., (S)-methyl 4-(piperidin-2-yl)benzoate) may exhibit enantioselective binding.

Data Table: Key Comparative Properties

Biological Activity

Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO3 |

| Molecular Weight | 273.34 g/mol |

| CAS Number | 125468746 |

| Structure | Chemical Structure |

The biological activity of Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways.

- Dopaminergic Activity : The compound may enhance dopaminergic transmission, which could be beneficial in treating disorders such as Parkinson's disease and schizophrenia.

- Serotonergic Activity : By modulating serotonin receptors, it may also exhibit antidepressant and anxiolytic effects.

In Vitro Studies

Research has demonstrated that Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate exhibits significant activity against various cell lines. For instance:

- Neuroprotective Effects : In vitro studies showed that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of this compound:

- Behavioral Tests : In rodent models, administration of Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate resulted in improved locomotor activity and reduced anxiety-like behavior, indicating its potential as an anxiolytic agent.

Case Studies

-

Case Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects of Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate in a model of Parkinson's disease.

- Methodology : Rats were treated with the compound prior to inducing Parkinsonian symptoms.

- Results : Treated rats showed significantly reduced motor deficits compared to controls, alongside lower levels of inflammatory markers in the brain.

-

Case Study on Anxiety Reduction :

- Objective : To assess the anxiolytic properties in a chronic stress model.

- Methodology : Mice received daily doses of the compound during a two-week stress exposure period.

- Results : Behavioral assessments indicated reduced anxiety levels in treated mice, correlating with changes in serotonin receptor expression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.